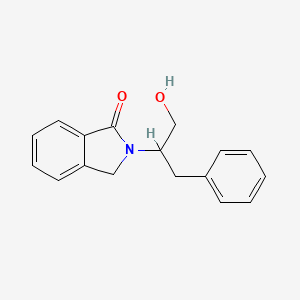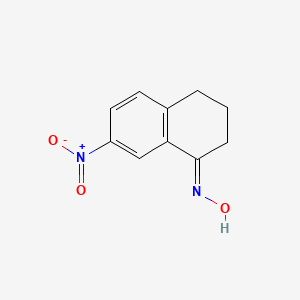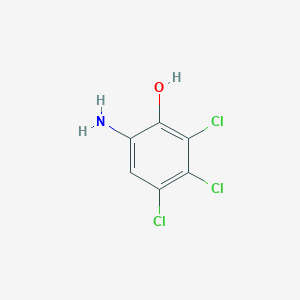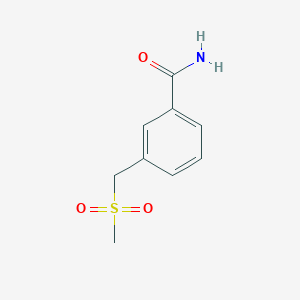
2,6-difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,6-difluoro-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group and a thiazole group. The presence of multiple fluorine atoms suggests that it may have unique reactivity and properties compared to similar compounds without fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic benzamide and thiazole rings, with the fluorine atoms likely influencing the electronic structure and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could influence its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Fluorinated derivatives of benzamides and thiazoles have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain fluorinated compounds display significant activity against fungi, Gram-positive microorganisms, and, to a lesser extent, Gram-negative strains. The presence of fluorine atoms is noted to enhance antimicrobial activity, indicating the potential of such compounds for the development of new antimicrobial agents (Carmellino et al., 1994) (Desai et al., 2013).
Antiproliferative Activity
Fluorinated Schiff bases derived from 1,2,4-triazoles, incorporating fluorinated benzamides, have been synthesized and shown to exhibit antiproliferative effects against several human cancer cell lines. This suggests the utility of fluorinated benzamides in the development of potential anticancer therapies (Kumar et al., 2013).
Heterocyclic Synthesis
Research into the synthesis of fluorinated heterocycles, including benzoxazines and benzoxazepinones, using fluorinated benzamides as precursors, has been reported. These studies highlight the role of fluorinated compounds in the synthesis of heterocyclic compounds with potential pharmaceutical applications (Meiresonne et al., 2015).
Imaging Agents
Fluorinated benzamides have also been explored as potential imaging agents for positron emission tomography (PET) to study conditions such as solid tumors and amyloid plaques in Alzheimer's disease. The incorporation of fluorine-18 into these compounds provides a way to visualize biological processes in vivo, contributing to the diagnosis and research of diseases (Tu et al., 2007) (Berndt et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-difluoro-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-10-15(25-18(23-10)11-5-2-3-6-12(11)19)9-22-17(24)16-13(20)7-4-8-14(16)21/h2-8H,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYXFRZCFOTHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889334.png)

![4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid](/img/structure/B2889336.png)

![5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2889342.png)
![N-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]thiophene-2-carboxamide](/img/structure/B2889343.png)



![2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2889350.png)
![6-(4-Chlorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2889351.png)


